![molecular formula C7H12ClN5 B1355657 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 98336-32-4](/img/structure/B1355657.png)
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
“1-Chloroethyl chloroformate” and “Ethyl chloroformate” are both organic compounds. They are colorless, corrosive, and highly toxic liquids . They can be used to form protecting groups and as N-dealkylating agents .
Molecular Structure Analysis
The molecular formula for “1-Chloroethyl chloroformate” is C3H4Cl2O2 , and for “Ethyl chloroformate” is ClCO2CH2CH3 . The exact molecular structure of “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is not provided in the sources I found.Chemical Reactions Analysis
These compounds are often used in organic synthesis for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides . The specific chemical reactions involving “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” are not available in the sources I found.Physical And Chemical Properties Analysis
“1-Chloroethyl chloroformate” has a molar mass of 142.96 g·mol−1 . “Ethyl chloroformate” is a colorless liquid with an odor like hydrochloric acid, a density of 1.1403 g/cm3, a melting point of -81 °C, and a boiling point of 95 °C .Scientific Research Applications
Synthesis and Applications in Polymer Chemistry
- Efficient methods have been developed for the synthesis of novel azidopropargylamino-substituted 1,3,5-triazines, which are used as monomers for producing energetic polymers. These methods involve sequential nucleophilic substitution and selective substitution processes (Shastin, Petrov, Malkov, & Gavrishova, 2021).
Supramolecular Chemistry
- Microwave-assisted synthesis of pyrazolyl bistriazines has been explored, showing promise in supramolecular chemistry for hydrogen bonds and/or complexation with metals. These compounds could be used to create extended supramolecular polymers with interesting fluorescence properties (Moral, Ruiz, Moreno, Díaz‐Ortiz, López‐Solera, Hoz, & Sánchez-Migallón, 2010).
Chelation and Crystal Engineering
- Research has shown the ability of certain triazine derivatives to chelate metals and engage in hydrogen bonding, useful in crystal engineering. These derivatives can react with salts of Ag(I) to yield cationic chelates, demonstrating their potential in designing structures held together by multiple coordinative interactions and hydrogen bonds (Duong, Métivaud, Maris, & Wuest, 2011).
Synthesis of Organosoluble Aromatic Polyamides
- Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized, exhibiting high thermal stability and solubility in organic solvents. These polyamides form transparent films with good mechanical properties, making them suitable for high-temperature applications (Yu, Li, Liu, Wu, Tan, Pan, & Jian, 2012).
Sensor Development
- A sensor system based on a biomimetic receptor of a molecularly imprinted polymer for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) has been developed. This system utilizes electrochemical determination of CAT, showcasing the compound's application in the development of selective sensing technologies (Fuchiwaki, Shimizu, & Kubo, 2007).
Safety And Hazards
properties
IUPAC Name |
6-(1-chloroethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-4(8)5-10-6(9)12-7(11-5)13(2)3/h4H,1-3H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSCOBGYAUKKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N(C)C)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585369 |
Source
|
Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
98336-32-4 |
Source
|
Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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